molecular formula C9H13NO B7725922 3-Pyridin-4-yl-butan-1-ol CAS No. 89151-48-4

3-Pyridin-4-yl-butan-1-ol

Cat. No.: B7725922
CAS No.: 89151-48-4
M. Wt: 151.21 g/mol
InChI Key: VKOPEJPOJZWHCY-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-butan-1-ol is a pyridine derivative characterized by a four-carbon butanol chain with a pyridin-4-yl substituent at the third carbon position. The hydroxyl group (-OH) at the terminal (first) carbon and the aromatic pyridine ring confer unique physicochemical properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-pyridin-4-ylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(4-7-11)9-2-5-10-6-3-9/h2-3,5-6,8,11H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOPEJPOJZWHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-48-4
Record name γ-Methyl-4-pyridinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89151-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pyridin-4-yl-butan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically involve the use of an inert atmosphere and room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol using platinum (IV) oxide as a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridin-4-yl-butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yl-butan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-Pyridin-4-yl-butan-1-ol and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Features Reference ID
This compound C₉H₁₃NO ~151.21* Pyridin-4-yl (C₃), -OH (C₁) Terminal hydroxyl, pyridine ring Inferred
4-(Pyridin-3-yl)butan-1-ol C₉H₁₃NO 151.2056 Pyridin-3-yl (C₄), -OH (C₁) Positional isomer; distinct ring position
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol C₁₅H₁₃NO₂ ~251.27* Benzyloxy (C₄), propargyl alcohol (C₃), pyridine Triple bond, bulky substituent
3-(3-Hydroxypropyl)pyridin-4-ol C₈H₁₁NO₂ 153.18* Hydroxypropyl (C₃), -OH (pyridine C₄) Dual hydroxyl groups, shorter chain
Key Observations:

Positional Isomerism: 4-(Pyridin-3-yl)butan-1-ol differs from the target compound in the position of the pyridine ring (C₃ vs. C₄) and the butanol chain.

Functional Group Complexity : The propargyl alcohol derivative in introduces a triple bond and benzyloxy group, increasing steric hindrance and reactivity compared to the simpler hydroxyl-pyridine system of this compound.

Chain Length and Polarity : 3-(3-Hydroxypropyl)pyridin-4-ol has a shorter carbon chain and an additional hydroxyl group on the pyridine ring, enhancing hydrophilicity relative to the target compound.

Physicochemical and Hazard Profiles

While explicit data for this compound are unavailable, inferences can be drawn from analogs:

  • Solubility : Pyridine derivatives with hydroxyl groups (e.g., 4-(Pyridin-3-yl)butan-1-ol) typically exhibit moderate water solubility due to hydrogen bonding, though this decreases with longer carbon chains .
  • Hazards : 4-(Pyridin-3-yl)butan-1-ol is classified with GHS warnings (e.g., H315, H319, H335) for skin/eye irritation and respiratory toxicity . Similar hazards may apply to this compound, though substituent positioning could modulate reactivity.

Biological Activity

Overview

3-Pyridin-4-yl-butan-1-ol, also known as 4-(Pyridin-3-yl)butan-1-ol, is an organic compound with the molecular formula C9H13NO. This compound features a pyridine ring linked to a butanol chain, which contributes to its diverse chemical and biological properties. Its unique structure makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H13NO\text{C}_9\text{H}_{13}\text{NO}

Synthesis Methods

Several synthetic routes have been established for producing this compound, including:

  • Grignard Reaction : Reaction of 4-pyridinecarboxaldehyde with a Grignard reagent followed by reduction.
  • Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol using platinum (IV) oxide as a catalyst is common, yielding high purity and yield.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to several biological effects, including:

  • Antimicrobial Activity : Inhibition of microbial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Case Studies and Research Findings

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial effects against various bacterial strains. The efficacy was linked to the presence of the hydroxyl group and the pyridine moiety.
  • Anticancer Research :
    • Investigations into the anticancer properties revealed that this compound could inhibit the proliferation of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique Features
4-(Pyridin-3-yl)butan-1-oneNot specifiedFeatures a ketone instead of an alcohol group
4-Amino-N-methylpyridineNot specifiedMethylated derivative affecting solubility
4-Amino-3-(pyridin-4-yl)butan-1-olNot specifiedContains an amino group enhancing biological activity

The comparative analysis highlights the unique characteristics of this compound, particularly its hydroxyl functionality, which may confer specific biological activities not present in other similar compounds .

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